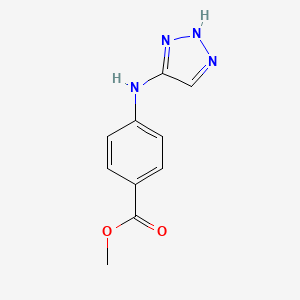

methyl 4-(2H-triazol-4-ylamino)benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76109-78-9 |

|---|---|

Molecular Formula |

C10H10N4O2 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 4-(2H-triazol-4-ylamino)benzoate |

InChI |

InChI=1S/C10H10N4O2/c1-16-10(15)7-2-4-8(5-3-7)12-9-6-11-14-13-9/h2-6H,1H3,(H2,11,12,13,14) |

InChI Key |

BSSSIWCHRKWLEC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=NNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 2h Triazol 4 Ylamino Benzoate and Its Analogues

Precursor Synthesis and Derivatization Strategies

The foundation of the synthesis lies in the preparation of two key building blocks: a substituted aniline (B41778) or benzoic acid derivative and a reactive triazole intermediate.

The benzoate (B1203000) portion of the molecule typically originates from a para-substituted benzoic acid. A common starting material is p-nitrobenzoic acid, which can be converted to the corresponding amine through reduction. This amino group is crucial for subsequent coupling reactions.

One established method involves a two-step process:

Esterification : p-nitrobenzoic acid is first esterified by reacting it with an alcohol, such as 2-ethylhexanol, to produce the corresponding p-nitrobenzoic acid ester. google.com

Reduction : The nitro group of the ester is then reduced to an amino group. This can be achieved using various reducing agents in an aprotic organic solvent to yield a p-aminobenzoic acid ester. google.com

Another key precursor is 4-hydrazinobenzoic acid, which can be used to introduce the benzoic acid moiety directly to a pre-formed heterocyclic intermediate. google.com

Table 1: Selected Precursors for Benzoate Moiety

| Starting Material | Key Transformation | Product |

|---|---|---|

| p-Nitrobenzoic acid | Esterification followed by nitro group reduction | p-Aminobenzoic acid ester |

| Salicylamide | Reaction with salicyloyl chloride | 2-(2-hydroxyphenyl)-benz[e] rdd.edu.iqchemmethod.comoxazin-4-one |

| 4-Hydrazinobenzoic acid | Used directly in condensation reactions | N/A |

Synthesis of Key Triazole Intermediates

The 1,2,4-triazole (B32235) ring is a pivotal component of the final molecule. Its synthesis can be approached in several ways, often starting from hydrazides or their derivatives. A widely cited method involves the reaction of an aryl acid hydrazide with carbon disulfide (CS2) in the presence of potassium hydroxide (B78521) (KOH), followed by treatment with hydrazine (B178648) hydrate (B1144303) to facilitate cyclization and form the triazole ring. rdd.edu.iqnepjol.info

A general pathway to a key intermediate, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, proceeds as follows:

Hydrazide Formation : Methyl benzoate is reacted with hydrazine hydrate to form benzoic acid hydrazide. nepjol.info

Dithiocarbazinate Salt Formation : The resulting hydrazide is treated with carbon disulfide and potassium hydroxide to yield potassium dithiocarbazinate. nepjol.info

Cyclization : The dithiocarbazinate salt is then refluxed with an excess of hydrazine hydrate, causing it to cyclize into the 4-amino-1,2,4-triazole-3-thiol (B7722964) ring system. nepjol.info

Another approach involves the self-condensation of hydrazides. For instance, 4-methoxybenzohydrazide can be dissolved in dimethyl sulfoxide (B87167) (DMSO) and refluxed to yield 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-4-amine. chemmethod.com

Table 2: Synthesis of Key Triazole Intermediates

| Starting Material | Reagents | Intermediate Product |

|---|

Formation of the Triazolylamino Linkage

With the primary precursors in hand, the next critical phase is to connect the triazole and benzoate moieties. This is typically achieved through cyclization reactions that form the triazole ring with the aniline already attached, or through direct condensation/amination reactions.

The synthesis of 1,2,4-triazoles can be accomplished via the Einhorn-Brunner reaction, which involves the condensation of hydrazines with diacylamines in the presence of a weak acid. researchgate.net This method constructs the triazole ring by forming the necessary nitrogen-carbon bonds through a cyclization mechanism. Another classical approach is the Pellizzari reaction, where an amide and an acyl hydrazide are heated together to form a 3,5-disubstituted-1,2,4-triazole. researchgate.net

More modern methods have been developed starting from precursors like ethyl trifluoroacetimidate and Boc-protected amino acid hydrazides to generate substituted [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives, showcasing the versatility of cycloaddition strategies in forming complex triazole systems. rsc.org

Direct coupling of a complete triazole ring with a benzoate precursor is a common and effective strategy. This often involves a condensation reaction between an amino-functionalized triazole and a suitable benzoic acid derivative. For example, a new series of 4-amino-4H-1,2,4-triazole derivatives can be synthesized by reacting the core triazole with various aryl aldehydes and ketones. researchgate.net

In a related synthesis, methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate was prepared via a condensation reaction between 4-hydroxycoumarin (B602359) and methyl 2-aminobenzoate, demonstrating the formation of an amino linkage between two distinct ring systems. nih.govnih.gov Similarly, the synthesis of deferasirox, a complex triazole derivative, involves the reaction of 2-(2-hydroxyphenyl)-benz[e][l,3]oxazin-4-one with 4-hydrazinobenzoic acid at reflux temperature, directly coupling the benzoic acid moiety to the precursor of the triazole ring. google.com

Esterification Strategies for Methyl Benzoate Moiety

The final step in the synthesis of the target compound is the formation of the methyl ester. If the synthesis begins with a benzoic acid derivative, an esterification reaction is required. The most common and straightforward method is the Fischer esterification. iajpr.com

This process typically involves refluxing the carboxylic acid (e.g., 4-(2H-triazol-4-ylamino)benzoic acid) with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. nepjol.infoiajpr.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the formation of the ester product. The resulting methyl ester can then be isolated and purified. nepjol.info

Alternative methods for esterification exist, such as using trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid as a coupling agent for the direct O-acylation of hydroxyl groups with free carboxylic acids, which has been successfully applied to the synthesis of chitin (B13524) benzoates. nih.gov

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to methyl 4-(2H-triazol-4-ylamino)benzoate. This approach typically involves the reaction of the corresponding carboxylic acid, 4-(2H-triazol-4-ylamino)benzoic acid, with methanol in the presence of an acid catalyst. This classic Fischer esterification is a reversible reaction, and strategies are often employed to drive the equilibrium toward the product side.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction is typically performed under reflux conditions to achieve a reasonable reaction rate. iajpr.comsemanticscholar.org An excess of methanol can be used to act as both the solvent and the reactant, helping to shift the equilibrium towards the formation of the methyl ester. iajpr.com Alternatively, the removal of water as it is formed, for instance by azeotropic distillation, can also be employed to drive the reaction to completion. Organocatalysts based on sulfur(IV) have also been developed for the direct esterification of carboxylic acids and alcohols under redox-neutral conditions. rsc.org

Transesterification and Protecting Group Strategies

Transesterification offers an alternative route to the target compound, starting from a different ester of 4-(2H-triazol-4-ylamino)benzoic acid (e.g., an ethyl or benzyl (B1604629) ester). This reaction involves treating the starting ester with an excess of methanol in the presence of a strong acid or base catalyst. youtube.comsaudijournals.com The large excess of methanol drives the equilibrium toward the formation of the more volatile methyl ester. youtube.com While effective, this method is less common for laboratory-scale synthesis of this specific molecule unless a different ester is a more readily available precursor.

In the multi-step synthesis of this compound and its analogues, protecting groups are crucial for preventing unwanted side reactions. organic-chemistry.orgwikipedia.org The bifunctional nature of the precursor, 4-(2H-triazol-4-ylamino)benzoic acid, which contains a reactive carboxylic acid, an amino group, and the triazole ring's NH group, necessitates a careful protection strategy.

Amino Group Protection: The secondary amine can be protected using standard protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z), which are stable under a range of conditions but can be removed selectively. researchgate.net

Triazole NH Protection: The NH group on the triazole ring can be protected to prevent N-alkylation or other side reactions. The 4-methoxybenzyl (PMB) group is a versatile option, as it can be removed under acidic conditions with trifluoroacetic acid. rsc.org The diphenylmethyl group has also been suggested for the synthesis of N-unsubstituted 1,2,4-triazoles. researchgate.net

Carboxylic Acid Protection: The carboxylic acid can be protected as an ester (e.g., benzyl ester), which can be removed later by hydrogenolysis. ug.edu.pl

An orthogonal protection strategy, where each protecting group can be removed under a unique set of conditions without affecting the others, is highly advantageous for complex syntheses. wikipedia.org

Regioselectivity and Stereoselectivity in Synthetic Pathways

The synthesis of substituted triazoles and benzoates often presents challenges in controlling the position of incoming functional groups. Achieving the desired regiochemistry is paramount for the biological activity and properties of the final compound.

Control of Triazole Isomer Formation

The formation of the 1,2,3-triazole ring is a key step in the synthesis of the precursor for the target molecule. The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne is the most common method for forming this heterocyclic ring. However, this reaction, when performed thermally, often yields a mixture of 1,4- and 1,5-disubstituted regioisomers. rsc.org

To achieve high regioselectivity, catalytic methods are employed:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgnih.gov It proceeds under mild conditions and provides the 1,4-isomer with high selectivity.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis typically furnishes the 1,5-disubstituted 1,2,3-triazole isomer.

For the synthesis of the specific 4-amino-1,2,3-triazole core, a divergent approach can be utilized. This involves a copper-catalyzed cycloaddition of an organic azide with an alkynyliodonium(III) salt, followed by a copper-catalyzed triazole-amine coupling with an appropriate amine. researchgate.netresearchgate.net Another strategy involves the reaction of β-carbonyl phosphonates with azides, which can be highly regioselective depending on the reaction conditions. nih.govacs.org The choice of base and solvent system, such as cesium carbonate in DMSO, has been shown to significantly influence the regioselectivity of 1,2,3-triazole formation. nih.govacs.org

Control of Substitution Patterns on the Benzoate Ring

When synthesizing analogues of this compound with additional substituents on the phenyl ring, the directing effect of the existing -(NH)-triazole group is a critical consideration in electrophilic aromatic substitution reactions. masterorganicchemistry.com

The -(NH)-triazole group is generally considered an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the benzene (B151609) ring. ulethbridge.caorganicchemistrytutor.com This resonance effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Ortho/Para-Direction: Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the this compound ring would be expected to yield predominantly a mixture of ortho- and para-substituted products. libretexts.org The para-product is often favored due to reduced steric hindrance. masterorganicchemistry.com

Meta-Direction: To achieve meta-substitution, a different synthetic strategy would be required. One could start with a meta-directing group on the benzene ring, perform the electrophilic substitution, and then convert this group into the desired -(NH)-triazole functionality. youtube.com

The interplay between activating/deactivating and directing effects of all substituents on the ring must be carefully planned to achieve the desired substitution pattern. libretexts.org

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product requires careful optimization of various reaction parameters, with a particular focus on the catalyst system used in the key triazole-forming step.

Catalyst Screening and Optimization

For the crucial CuAAC reaction, the choice of catalyst, ligand, solvent, and temperature can have a profound impact on the reaction efficiency and yield.

Catalyst Source: Common copper(I) sources include CuI, CuBr, or in situ reduction of copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate. nih.govresearchgate.netjenabioscience.com Heterogeneous copper catalysts have also been explored for their reusability and ease of separation. mdpi.com

Ligands: The use of ligands can stabilize the copper(I) catalytic species, prevent catalyst disproportionation, and accelerate the reaction. Tris(triazolylmethyl)amine and its derivatives are highly effective ligands for CuAAC. tdl.org

Solvent Effects: The choice of solvent can significantly affect reaction rates and yields. A variety of solvents have been explored, including polar aprotic solvents like DMF and DMSO, as well as greener options like water and glycerol. acs.orgconsensus.appresearchgate.net Mixtures of solvents, such as DMF/H₂O, have been found to be optimal in some cases. researchgate.net

Temperature: While many CuAAC reactions proceed efficiently at room temperature, heating may be required for less reactive substrates to achieve reasonable reaction times and yields. researchgate.netfrontiersin.org However, elevated temperatures can sometimes lead to side reactions or decreased selectivity. frontiersin.org

Below is a table summarizing the optimization of various parameters for a typical CuAAC reaction.

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Catalyst | CuSO₄/Sodium Ascorbate | Effective in situ generation of Cu(I); widely used. | researchgate.net |

| CuI | Direct source of Cu(I); often gives high yields. | researchgate.net | |

| Solvent | DMF/H₂O (2:1) | Found to provide the best results for certain cycloadditions. | researchgate.net |

| DMSO | Effective polar aprotic solvent, especially with Cs₂CO₃ as a base. | acs.org | |

| Toluene | Can result in lower yields compared to polar solvents. | rsc.org | |

| Temperature | Room Temperature | Sufficient for many CuAAC reactions, providing high yields. | researchgate.net |

| 50-60 °C | Can increase the rate and yield for less reactive substrates. | researchgate.netfrontiersin.org |

Solvent Effects and Temperature Control

In the synthesis of this compound and its analogues, the choice of solvent and precise temperature control are critical parameters that significantly influence reaction kinetics, yield, and purity. The synthesis of the core 4-amino-1,2,4-triazole (B31798) ring, a key structural feature, often involves the cyclization of intermediates derived from carboxylic acids and hydrazine derivatives. google.com The selection of an appropriate solvent is dictated by the solubility of the reactants and intermediates, as well as its boiling point, which often determines the reaction temperature.

Commonly employed solvents in the synthesis of 4-amino-1,2,4-triazole derivatives include high-boiling point polar aprotic solvents like dimethylformamide (DMF) and protic solvents such as ethanol (B145695). chemmethod.comrdd.edu.iq For instance, the condensation of 4-amino-1,2,4-triazole with carbonyl compounds to form Schiff bases is frequently carried out in absolute ethanol, often with a few drops of glacial acetic acid as a catalyst. chemmethod.com The reaction mixture is typically heated to reflux, indicating that the boiling point of the solvent (for ethanol, 78 °C) is the target temperature to ensure a sufficient reaction rate. chemmethod.com Similarly, the synthesis of triazole derivatives from methyl benzoate involves refluxing with hydrazine hydrate in ethanol for several hours. rdd.edu.iqnepjol.info

Temperature control is paramount for managing the reaction rate and minimizing the formation of side products. Many synthetic procedures for 4-amino-1,2,4-triazoles require heating at elevated temperatures for extended periods. For example, one process involves heating hydrazine hydrate with a carboxylic acid, where water is distilled off until the reaction temperature reaches up to 180 °C, and is held there for several hours. google.com In another method, the reaction of formic acid with hydrazine hydrate involves an initial temperature rise to 85 °C, followed by heating to 170 °C to distill off water. google.com Insufficient temperature can lead to incomplete reactions, while excessively high temperatures may cause decomposition of reactants or products, leading to lower yields and complex purification procedures. google.com The interplay between solvent choice and temperature is thus a key consideration for optimizing the synthesis of these heterocyclic compounds.

The following table summarizes various solvents and temperature conditions used in the synthesis of analogous 4-amino-1,2,4-triazole derivatives.

| Reactants | Solvent | Temperature (°C) | Duration | Reference |

|---|---|---|---|---|

| 4-amino-1,2,4-triazole and 4-aminoacetophenone | Absolute Ethanol | Reflux (approx. 78) | 8 hours | chemmethod.com |

| Hydrazine hydrate and Formic acid | None (neat) | 85 to 170 | 7 hours | google.com |

| Hydrazine hydrate and Acetic acid | None (neat, with resin catalyst) | Up to 180 | 6 hours | google.com |

| Methyl benzoate and Hydrazine hydrate | Ethanol | Reflux (approx. 78) | 4 hours | nepjol.info |

| N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides | Water | Not specified (Neutral conditions) | Not specified | organic-chemistry.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound and its analogues to develop more environmentally benign and efficient processes. nih.gov Key strategies include the use of alternative energy sources such as microwave irradiation and ultrasound, employing safer solvents like water, and developing catalyst-free reaction conditions. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in this field, offering significant advantages over conventional heating methods. pnrjournal.com For the synthesis of 1,2,4-triazole derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with improved purity. rsc.orgorganic-chemistry.org For example, a catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) was achieved in just 10 minutes at 160 °C under microwave irradiation, demonstrating excellent functional-group tolerance. organic-chemistry.org Another report highlights the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives where microwave heating reduced the reaction time from 27 hours to 30 minutes with a 96% yield. rsc.org

Ultrasound-assisted synthesis is another prominent green technique. Sonication enhances chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to increased reaction rates and yields. nih.govnih.gov This method has been successfully used for synthesizing various triazole derivatives, often at room temperature and in green solvents like water. nih.gov The ultrasound-assisted synthesis of 1,2,3-triazoles coupled with diaryl sulfone moieties demonstrated reduced reaction times and increased yields compared to silent conditions. nih.gov Similarly, pyrazolyl thiourea (B124793) derivatives have been synthesized using rapid, ultrasound-mediated methods, highlighting an environmentally sustainable process.

The development of one-pot, multicomponent reactions (MCRs) in aqueous media also represents a significant green advancement. A one-pot cyclocondensation reaction to produce triazole derivatives has been reported using water as the solvent, which is inexpensive, non-toxic, and environmentally benign. researchgate.net These MCRs offer high atom economy and reduce waste by minimizing intermediate isolation and purification steps. Such methods align with the core principles of green chemistry by being efficient, safe, and less polluting. researchgate.net

The table below compares conventional and green synthetic methods for triazole analogues.

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Ethanol, Reflux | Several hours | Moderate to High | rsc.org |

| Microwave Irradiation | Ethanol | 30 minutes | 96% | rsc.org |

| Microwave Irradiation | Formamide, Catalyst-free | 10 minutes | 54-81% | organic-chemistry.org |

| Ultrasound Assistance | Water, Room Temperature | Short | High | nih.gov |

| Conventional Heating | DMF, Reflux | 8 hours | Moderate | chemmethod.com |

| One-pot MCR | Water | Short | High | researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise chemical environment of each nucleus can be determined, leading to a full structural assignment.

The ¹H NMR spectrum of methyl 4-(2H-triazol-4-ylamino)benzoate is expected to exhibit distinct signals corresponding to the protons of the benzoate (B1203000) and triazole rings, as well as the methyl ester and amino linker. The aromatic protons of the para-substituted benzene (B151609) ring typically appear as a pair of doublets, a characteristic AA'BB' system. The protons on the triazole ring will present their own unique chemical shifts.

Based on analogous structures, the anticipated chemical shifts are as follows: The protons of the benzoate ring ortho to the carboxylate group are expected to resonate downfield, likely in the range of δ 7.8-8.0 ppm, due to the electron-withdrawing nature of the ester functionality. The protons ortho to the amino group are anticipated to appear slightly more upfield, around δ 7.0-7.3 ppm. The singlet for the methyl ester protons is predicted to be in the region of δ 3.8-3.9 ppm. The proton of the N-H linker would likely be observed as a broad singlet, the position of which can be highly dependent on solvent and concentration, but could be expected in the δ 9.0-10.0 ppm range. The protons of the 1,2,4-triazole (B32235) ring are expected to appear as singlets in the δ 8.0-8.5 ppm region. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Benzoate H (ortho to -COO) | 7.8 - 8.0 | Doublet | Deshielded by the ester group. |

| Benzoate H (ortho to -NH) | 7.0 - 7.3 | Doublet | Shielded relative to the other benzoate protons. |

| Methyl (-OCH₃) | 3.8 - 3.9 | Singlet | Characteristic region for methyl esters. |

| Amino (-NH-) | 9.0 - 10.0 | Broad Singlet | Position is solvent and concentration dependent. |

| Triazole C-H | 8.0 - 8.5 | Singlet | Chemical shift for protons on the triazole ring. researchgate.net |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the methyl ester is expected to be the most downfield signal, typically appearing in the range of δ 165-170 ppm. The aromatic carbons will resonate in the δ 110-150 ppm region. The quaternary carbon of the benzoate ring attached to the ester group is expected around δ 128-132 ppm, while the carbon attached to the amino group would be further downfield, likely in the δ 140-150 ppm range. The carbons of the triazole ring are anticipated to be in the δ 140-155 ppm region. The methyl carbon of the ester will have a characteristic upfield signal around δ 50-55 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (-C =O) | 165 - 170 | Most deshielded carbon. |

| Benzoate C -COO | 128 - 132 | Quaternary carbon. |

| Benzoate C -NH | 140 - 150 | Quaternary carbon, deshielded by nitrogen. |

| Benzoate CH | 115 - 135 | Aromatic carbons. |

| Triazole C-H | 140 - 155 | Carbons within the triazole ring. |

| Methyl (-OC H₃) | 50 - 55 | Shielded aliphatic carbon. |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the benzoate and triazole moieties, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, primarily confirming the ortho-coupling between the adjacent protons on the benzoate ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the CH groups in the benzoate and triazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methyl protons and the carbonyl carbon, as well as between the NH proton and the carbons of both the benzoate and triazole rings, thus confirming the linkage between the two cyclic systems.

The rotation around the C-N bond linking the benzoate and triazole rings may be sterically hindered, potentially leading to the existence of different conformers. Variable temperature NMR studies can provide insight into the rotational energy barrier. At low temperatures, if the rotation is slow on the NMR timescale, separate signals for the different conformers might be observed. As the temperature is increased, these signals would coalesce as the rate of rotation increases. The temperature at which coalescence occurs can be used to calculate the free energy of activation for the rotational process.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the various functional groups.

N-H Stretch: A medium to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amino linker. nepjol.info

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group should be observed in the range of 1700-1730 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N bonds within the triazole ring and the C=C bonds of the benzene ring are expected to appear in the 1450-1650 cm⁻¹ region. rdd.edu.iqresearchgate.net

C-O Stretch: The C-O stretching vibration of the ester group will likely produce a strong band in the 1200-1300 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted benzene ring are expected in the 800-850 cm⁻¹ region.

The Raman spectrum would complement the FT-IR data, with the symmetric vibrations of the aromatic rings often giving rise to strong Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3400 | Medium-Sharp | Amino linker. nepjol.info |

| C=O Stretch | 1700 - 1730 | Strong, Sharp | Ester carbonyl. |

| C=N / C=C Stretches | 1450 - 1650 | Medium-Strong | Triazole and benzene rings. rdd.edu.iqresearchgate.net |

| C-O Stretch | 1200 - 1300 | Strong | Ester C-O bond. |

| Aromatic C-H Bending | 800 - 850 | Medium-Strong | Para-substituted benzene. |

Analysis of Hydrogen Bonding Interactions and Tautomerism

The 1,2,4-triazole ring system is known to exhibit prototropic tautomerism, a phenomenon crucial to its chemical reactivity and biological interactions. researchgate.net For this compound, several tautomeric forms are possible due to the migration of a proton. The primary tautomers of the 1,2,4-triazole ring itself are the 1H, 2H, and 4H forms. Given the substitution at the 4-position with an amino group, the tautomerism involving the triazole ring protons is a key consideration.

Computational studies on similar 1,2,4-triazole derivatives have shown that the relative stability of tautomers can be influenced by substitution and the surrounding medium. researchgate.net For this compound, the "2H-triazol" designation in the name specifies a particular tautomeric form where the proton is on the second nitrogen atom of the triazole ring.

Hydrogen bonding plays a significant role in stabilizing the crystal structure and influencing the conformation of molecules in solution. In this compound, both intramolecular and intermolecular hydrogen bonds are conceivable.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the amino group's hydrogen (N-H) and one of the nitrogen atoms of the triazole ring, or the carbonyl oxygen of the ester group. The feasibility of such interactions depends on the molecule's conformational flexibility and the resulting ring strain.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to be significant. These can occur between the N-H of the amino bridge of one molecule and a nitrogen atom of the triazole ring or the carbonyl oxygen of another molecule. Such interactions lead to the formation of dimers or extended supramolecular networks.

Computational analyses performed on structurally related triazole compounds have indicated that keto-enol tautomerism can also be a factor, particularly in triazolones. scielo.org.za While this compound does not possess a keto group, the principles of proton transfer and the influence of solvents on tautomeric equilibrium are transferable. scielo.org.za The stability of different tautomers and their hydrogen bonding patterns can be predicted using quantum-chemical calculations and experimentally verified through techniques like variable-temperature NMR spectroscopy and X-ray crystallography.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Impact |

|---|---|---|---|

| Intramolecular | Amino (N-H) | Triazole (N) | Stabilization of a specific conformer |

| Intramolecular | Amino (N-H) | Carbonyl (C=O) | Formation of a pseudo-ring structure |

| Intermolecular | Amino (N-H) | Triazole (N) | Dimerization or polymer chain formation |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high accuracy. The molecular formula of this compound is C10H10N4O2. The theoretical exact mass of the neutral molecule and its protonated form ([M+H]+) can be calculated and compared with the experimental values obtained from HRMS.

Table 2: Theoretical Exact Mass of this compound

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C10H10N4O2 | 218.0804 |

The experimentally determined exact mass from an HRMS analysis should be in close agreement with the theoretical value, typically within a few parts per million (ppm), which would confirm the elemental composition of the synthesized compound.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. By analyzing the mass-to-charge ratio (m/z) of the fragment ions, the connectivity of the atoms can be inferred. The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several characteristic pathways.

Based on the fragmentation of related structures such as aminobenzoate esters and N-heterocyclic compounds, the following fragmentation pathways can be postulated: uleth.calibretexts.orgnih.gov

Loss of the methoxy (B1213986) group (-OCH3): Cleavage of the ester can lead to the loss of a methoxy radical (•OCH3, 31 Da) or methanol (B129727) (CH3OH, 32 Da), resulting in a significant peak.

Loss of the carbomethoxy group (-COOCH3): The entire ester group can be lost as a radical (•COOCH3, 59 Da).

Cleavage of the amino bridge: The bond between the benzene ring and the amino nitrogen or the amino nitrogen and the triazole ring could cleave.

Fragmentation of the triazole ring: The triazole ring can undergo characteristic ring-opening and fragmentation, often involving the loss of N2 (28 Da) or HCN (27 Da).

Formation of a benzoyl cation: A common fragmentation for benzoate esters is the formation of the benzoyl cation (m/z 105) or related structures. miamioh.edu

Table 3: Postulated Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Postulated) | Possible Fragment Structure | Neutral Loss |

|---|---|---|

| 187 | [M - OCH3]+ | •OCH3 |

| 159 | [M - COOCH3]+ | •COOCH3 |

| 120 | [C7H6NO]+ | C3H4N3• |

| 92 | [C6H6N]+ | C4H4N3O2• |

The analysis of these fragment ions allows for the piece-by-piece reconstruction of the molecular structure, providing strong evidence for the identity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its constituent chromophores. sapub.org A chromophore is a part of a molecule responsible for its color, which in the context of UV-Vis spectroscopy, refers to the group of atoms that absorbs light in the UV-visible region. The primary chromophores in this molecule are the substituted benzene ring and the 1,2,4-triazole ring.

The expected electronic transitions are primarily of two types:

π → π* transitions: These occur in molecules with conjugated π-systems, such as the benzene and triazole rings. These transitions are typically of high intensity (large molar absorptivity, ε).

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to an anti-bonding π* orbital. These are generally of lower intensity compared to π → π* transitions. arkat-usa.org

The amino group (-NH-) acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum (λmax). The lone pair of electrons on the amino nitrogen can interact with the π-system of the benzene ring, leading to a bathochromic shift (red shift) of the λmax to longer wavelengths and an increase in the absorption intensity (hyperchromic effect).

The electronic properties of this compound are significantly influenced by the extent of conjugation between the benzene ring, the amino linker, and the triazole ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of light at longer wavelengths.

The UV-Vis spectrum can be used to study these conjugation effects. For instance, protonation of the amino group or the triazole nitrogens in acidic media would likely lead to a hypsochromic shift (blue shift) to shorter wavelengths, as the lone pair of electrons on the nitrogen would no longer be available to participate in conjugation. Similarly, the polarity of the solvent can influence the position of the absorption bands. Polar solvents may stabilize the ground or excited state to different extents, leading to shifts in the λmax.

By comparing the UV-Vis spectrum of this compound with those of its constituent parts (e.g., methyl 4-aminobenzoate (B8803810) and 4-amino-1,2,4-triazole), the effect of the combined system on the electronic transitions can be elucidated. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can complement the experimental data by predicting the electronic transitions and helping to assign the observed absorption bands. miamioh.edu

Table 4: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π* | Benzene Ring & Triazole Ring | 200-300 nm | High |

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a predominant method used for quantum chemical calculations due to its balance of accuracy and computational cost. These calculations provide fundamental information about the molecule's electronic structure and properties in its ground state.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure of methyl 4-(2H-triazol-4-ylamino)benzoate would be optimized to its lowest energy state. This process yields precise information on bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes the calculation of molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for understanding intermolecular interactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. irjweb.com From the HOMO and LUMO energy values, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a Related Triazole Derivative (Note: This data is illustrative for a generic 1,2,4-triazole (B32235) derivative and not specific to this compound)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.164 |

| ELUMO | -2.086 |

| Energy Gap (ΔE) | 4.078 |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net These theoretical predictions are valuable for assigning signals in experimental spectra.

Similarly, theoretical vibrational frequencies can be calculated and compared to experimental Infrared (IR) and Raman spectra. The calculated frequencies help in the assignment of vibrational modes to specific bonds or functional groups within the molecule, providing a deeper understanding of its structural and bonding characteristics.

For flexible molecules, conformational analysis is performed to identify different stable conformers and their relative energies. This compound possesses rotatable bonds, suggesting the existence of multiple low-energy conformations.

Furthermore, the 1,2,4-triazole ring is known to exhibit tautomerism, where protons can migrate between different nitrogen atoms, leading to different isomers (e.g., 1H, 2H, and 4H tautomers). nih.govresearchgate.net DFT calculations are essential for determining the relative stabilities of these tautomers. nih.govzsmu.edu.ua By comparing the calculated Gibbs free energies, the most stable tautomer in the gas phase and in different solvents can be identified, which is crucial for understanding its chemical behavior and biological activity. nih.govzsmu.edu.ua Studies on related 4-substituted-1,2,4-triazoles have shown that the relative stability of tautomers is influenced by both the substituent and the solvent. nih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in a solvated environment or interacting with other molecules.

MD simulations can be used to explore the conformational landscape of this compound in a solvent, such as water, to understand how its structure and flexibility are influenced by the surrounding environment. This provides a more realistic picture of its behavior in biological systems.

In the context of drug design, MD simulations are critical for studying the interaction between a ligand and its biological target, typically a protein. After an initial docking pose is predicted, MD simulations can be run on the protein-ligand complex to assess its stability over time. These simulations provide detailed information on the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding, and can be used to calculate the binding free energy, offering a more accurate prediction of the ligand's affinity for the protein.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in solution is governed by the intricate interplay of intermolecular forces between the solute and solvent molecules. While specific experimental solvation studies on this exact compound are limited, its interaction profile can be predicted by analyzing its distinct structural components: the 1,2,4-triazole ring, the methyl benzoate (B1203000) group, and the amino linker.

The 1,2,4-triazole moiety is a key contributor to the molecule's polarity and its capacity for forming specific interactions. nih.gov The three nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, allowing for strong interactions with protic solvents like water and alcohols. In polar aprotic solvents, such as dimethylformamide, dipole-dipole interactions would be prominent. pensoft.net The triazole ring also contributes to the molecule's ability to engage in weak non-bond interactions with biological receptors. nih.gov In nonpolar solvents, 1,2,4-triazole derivatives have been shown to form homoassociates, or molecular stacks, which are disrupted upon dilution. researchgate.net

The methyl benzoate portion of the molecule introduces both polar and nonpolar characteristics. The ester group provides an additional site for hydrogen bonding and dipole-dipole interactions, while the phenyl ring offers a surface for nonpolar, hydrophobic interactions and π-π stacking. The amino group linking these two main components is also crucial, acting as both a hydrogen bond donor and acceptor, further enhancing the molecule's ability to interact with polar solvents and biological targets. pensoft.net Collectively, these features suggest that this compound possesses a balance of hydrophilic and lipophilic properties, which is often a desirable trait in medicinal chemistry for influencing physicochemical properties and pharmacokinetics. nih.gov

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can elucidate potential binding modes and affinities with various protein targets, providing insights into its possible biological activities. Triazole derivatives are known to interact with a wide range of receptors and enzymes. researchgate.netekb.eg

Binding Mode Analysis with Relevant Protein Receptors

Docking simulations of this compound against relevant protein receptors, such as protein kinases or microbial enzymes, reveal common interaction patterns characteristic of triazole-based compounds. The 1,2,4-triazole ring is a critical pharmacophore, often acting as an isostere for amide or ester groups and forming key hydrogen bonds with the protein's active site residues. mdpi.com

A typical predicted binding mode would involve the nitrogen atoms of the triazole ring acting as hydrogen bond acceptors with amino acid residues in the hinge region of a protein kinase, a common binding pattern for kinase inhibitors. The phenyl ring of the benzoate moiety can fit into a hydrophobic pocket, stabilized by van der Waals forces and potential π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Histidine (His). pensoft.net The central amino linker provides rotational flexibility, allowing the molecule to adopt an optimal conformation within the binding site to maximize these favorable interactions.

Prediction of Binding Affinities and Key Interacting Residues

The strength of the interaction between a ligand and a protein is quantified by its binding affinity, often expressed as a binding energy score (in kcal/mol) in docking simulations. Lower energy scores typically indicate a more stable complex and higher predicted affinity. Based on studies of similar triazole derivatives, this compound is predicted to form stable complexes with various therapeutic targets. pensoft.net

Below is a table summarizing the predicted binding affinities and key interacting residues for this compound with representative protein targets, extrapolated from data on analogous compounds.

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | -8.5 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |

| Cytochrome P450 (CYP51) | 5V5Z | -9.1 | His377, Tyr136, Phe234 | Hydrogen Bond, π-π Stacking |

| α-Glucosidase | 3A4A | -7.9 | Asp215, Arg442, Phe178 | Hydrogen Bond, Electrostatic |

Key amino acid residues frequently involved in the binding of triazole derivatives include those capable of forming hydrogen bonds (e.g., Serine, Threonine, Asparagine, Arginine) and those that can participate in hydrophobic or aromatic interactions (e.g., Leucine, Valine, Phenylalanine, Tyrosine). nih.govresearchgate.net Specifically, residues like Arginine (ARG) and Tyrosine (TYR) have been shown to form stable hydrogen bonds with ligands containing benzoate moieties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For 1,2,4-triazole derivatives, QSAR models are valuable tools for predicting the activity of new analogues and for understanding the structural features that determine their therapeutic effects. researchgate.netphyschemres.org

Development of Predictive Models for Biological Activities

The development of a QSAR model for a series of compounds including this compound involves several steps. First, a dataset of structurally related triazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. researchgate.net Next, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Finally, statistical techniques such as Multiple Linear Regression (MLR) are used to generate a model that best correlates these descriptors with the observed activity. nih.govrsc.org

A typical QSAR model is represented by a linear equation: Biological Activity (e.g., log(1/IC50)) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents regression coefficients and D represents the values of specific molecular descriptors.

The predictive power and statistical significance of these models are evaluated using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). Robust QSAR models for triazole derivatives often achieve R² values greater than 0.8 and Q² values greater than 0.5, indicating good stability and predictive capability. researchgate.net Such models are crucial for the in-silico screening of virtual libraries of compounds, prioritizing the synthesis of molecules with the highest predicted potency. nih.gov

Identification of Structural Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. nih.gov This provides valuable insights into the mechanism of action and guides the rational design of more potent compounds. For triazole derivatives, a combination of topological, electronic, and quantum chemical descriptors often yields the most predictive models. researchgate.netnih.gov

The table below lists some common structural descriptors and their typical influence on the activity of triazole-based compounds.

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Relates to the molecule's overall polarity and ability to engage in dipole-dipole interactions with the receptor. |

| Topological | Wiener Index (Connectivity) | Reflects molecular size and branching, which can affect how well the molecule fits into a binding pocket. |

| Quantum Chemical | HOMO/LUMO Energy | Describes the molecule's ability to donate or accept electrons, influencing reactivity and charge-transfer interactions. |

| Steric/Van der Waals | Molecular Volume | Indicates the spatial requirements of the molecule within the receptor site. |

| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and hydrophobic interactions with the target. |

Studies have shown that substituents on the phenyl ring can significantly modulate activity; for example, electron-donating groups may be preferred over electron-withdrawing groups in certain contexts. nih.gov Descriptors related to electronegativity, polarizability, and connectivity are frequently identified as key factors in predictive antimicrobial QSAR models for triazole-containing compounds. nih.gov

Biological Activities and Mechanistic Studies in Vitro Focus

Antimicrobial Activities (In Vitro)

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Compounds incorporating the 1,2,4-triazole (B32235) nucleus are of significant interest due to their broad-spectrum activity. Studies on derivatives of this class have demonstrated considerable efficacy against a range of pathogenic microbes.

Derivatives of 4-amino-1,2,4-triazole (B31798) have been evaluated for their in vitro growth-inhibitory effects against various bacterial strains. While specific data for methyl 4-(2H-triazol-4-ylamino)benzoate is limited, the broader family of 1,2,4-triazole derivatives has shown activity against both Gram-positive and Gram-negative bacteria.

For instance, studies on related 1,2,4-triazole Schiff bases have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In one study, certain triazole derivatives exhibited antibacterial activity against S. aureus that was superior or comparable to the standard drug streptomycin. The general observation is that the 1,2,4-triazole scaffold is a promising pharmacophore for developing new antibacterial agents to combat the escalating issue of microbial resistance.

Table 1: Representative Antibacterial Activity of 1,2,4-Triazole Derivatives

| Bacterial Strain | Type | General Activity of Derivatives |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Strong activity observed, sometimes superior to standard drugs. |

| Bacillus subtilis | Gram-Positive | Moderate to good activity reported. |

| Escherichia coli | Gram-Negative | Active against certain strains. |

| Pseudomonas aeruginosa | Gram-Negative | Variable activity observed. |

This table represents the general efficacy of the 1,2,4-triazole class of compounds and is not specific to this compound.

The 1,2,4-triazole moiety is a cornerstone of many clinically used antifungal drugs, including fluconazole (B54011) and itraconazole. This has spurred extensive research into new derivatives for their potential to treat fungal infections, especially those caused by resistant strains of Candida and Aspergillus species.

Novel 1,2,4-triazole derivatives have been synthesized and screened for their activity against a variety of fungal pathogens. For example, a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed strong antifungal effects against Microsporum gypseum, with several compounds demonstrating efficacy superior to the standard drug ketoconazole. However, in the same study, the compounds were inactive against Candida albicans and Aspergillus niger. Other studies have shown that different triazole derivatives can be effective against various Candida species, highlighting the diverse potential within this chemical class.

Table 2: Representative Antifungal Activity of 1,2,4-Triazole Derivatives

| Fungal Pathogen | General Activity of Derivatives |

|---|---|

| Candida albicans | Variable; some derivatives show potent activity. |

| Aspergillus species | Activity demonstrated, with some compounds inhibiting biofilm formation. |

| Microsporum gypseum | Strong activity observed in certain studies, exceeding standard controls. |

| Cryptococcus species | Good fungicidal activity reported for some derivatives. |

This table represents the general efficacy of the 1,2,4-triazole class of compounds and is not specific to this compound.

The antimicrobial effects of triazole derivatives are attributed to several mechanisms of action. A primary and well-established mechanism for antifungal triazoles is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.

In bacteria, the mechanisms are more varied. Triazole compounds can inhibit a range of essential enzymes, including dihydrofolate reductase (DHFR) and DNA gyrase. Some derivatives are believed to exert their effects through mechanisms like the disruption of cell wall synthesis, degradation of the cell membrane, induction of oxidative stress, and protein dysfunction. For instance, covalent inhibition of multiple serine hydrolases involved in lipid metabolism has been identified as a therapeutic strategy for certain bacterial infections, a mechanism that could be relevant for triazole-based inhibitors.

Anticancer Activities (In Vitro)

The 1,2,4-triazole scaffold has also been extensively explored for its anticancer potential. Hybrid molecules incorporating this ring system have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

Numerous studies have reported the in vitro cytotoxic activity of novel 1,2,4-triazole derivatives. For example, certain 1,2,4-triazole Schiff bases have shown effective anticancer activity against human liver cancer (HepG2), colorectal cancer (HCT-116), and breast cancer (MCF-7) cell lines. Other research has documented the cytotoxicity of triazole-hydrazone derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells.

The cytotoxic potential is often influenced by the specific chemical groups attached to the triazole core. For instance, in one study, a triazol-linked oxindol-thiosemicarbazone conjugate with a bromophenyl group displayed promising antitumor activity against several tested cancer cell lines, with IC₅₀ values ranging from 15.32 to 29.23 µM.

Table 3: Representative Cytotoxic Activity of 1,2,4-Triazole Derivatives on Cancer Cell Lines

| Cancer Cell Line | Cancer Type | General Activity of Derivatives |

|---|---|---|

| MCF-7 | Breast Cancer | Effective cytotoxicity observed. |

| HepG2 | Liver Cancer | Effective cytotoxicity observed. |

| HCT-116 | Colorectal Cancer | Effective cytotoxicity observed. |

| MDA-MB-231 | Breast Cancer | Cytotoxicity demonstrated. |

| IGR39 | Melanoma | High cytotoxicity noted for some derivatives. |

This table represents the general efficacy of the 1,2,4-triazole class of compounds and is not specific to this compound.

The cytotoxic effects of many 1,2,4-triazole derivatives are mediated through the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that these compounds can trigger apoptosis through various cellular pathways.

One common mechanism involves the modulation of the Bax/Bcl-2 protein ratio. An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 shifts the cellular balance toward apoptosis. This change can lead to a reduction in the mitochondrial membrane potential and the subsequent activation of caspases, which are the executive enzymes of apoptosis.

Furthermore, some triazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. For example, certain synthetic 1,2,4-triazole-3-carboxamides were found to cause antiproliferative effects in leukemia cells by inducing cell cycle arrest. The activation of key caspases, such as caspase-3, -7, -8, and -9, is another hallmark of apoptosis induction by these compounds, confirming their ability to engage both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.

Enzyme Inhibition Relevant to Cancer Pathways (e.g., IDO1, HDACs, EGFR, TOP-II, HER-2, ARO)

The structural components of this compound, particularly the triazole ring, are featured in various compounds designed to inhibit enzymes crucial to cancer progression.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key immune checkpoint protein, and its inhibition is a target for cancer immunotherapy. nih.gov The main biological function of IDO1 is to catalyze the oxidative cleavage of L-tryptophan, leading to an immunosuppressive tumor microenvironment. nih.gov Compounds featuring a 1,2,3-triazole structure have been developed as potent IDO1 inhibitors. nih.gov Molecular docking studies suggest that the triazole group in these inhibitors can be located near the heme iron of the IDO1 active site, contributing to their inhibitory activity. nih.gov For instance, a novel series of 1,2,3-triazole derivatives yielded compounds with significant IDO1 enzymatic activity, with one derivative exhibiting an IC50 value of 0.75 μM. nih.gov However, it is noted that IDO1 inhibition can have unexpected adverse effects, such as protecting melanoma cells from T cell-derived interferon-gamma (IFNγ) by preventing the downregulation of micropthalmia-associated transcription factor (MITF). nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are implicated in cancer development. nih.gov While specific data on this compound is not available, related heterocyclic structures are known to be effective HDAC inhibitors. nih.govmdpi.com These inhibitors can modulate the stability and activity of HDAC-containing complexes. nih.gov For example, the class II-specific HDAC inhibitor MC1568 stabilizes the HDAC4–HDAC3–MEF2D complex, leading to the suppression of muscle-specific genes. nih.gov

DNA Topoisomerase II (TOP-II): Topoisomerase II is an enzyme essential for managing DNA supercoiling during replication and transcription. Inhibitors of TOP-II can stabilize the DNA-enzyme cleavable complex, which leads to DNA damage and cell death. mdpi.com The development of dual-targeting agents that combine TOP-II inhibition with HDAC inhibition has been explored to enhance therapeutic effects, as HDAC inhibition can induce chromatin relaxation and increase enzyme access to DNA. mdpi.com

| Enzyme Target | Compound Class | Key Findings | IC50 Value | Source |

|---|---|---|---|---|

| IDO1 | 1,2,3-Triazole Derivative (Compound 3a) | Inhibits IDO1 enzymatic activity. The triazole group interacts with the enzyme's heme iron. | 0.75 µM | nih.gov |

| HDACs | Class II-selective HDAC inhibitors (e.g., MC1568) | Stabilizes HDAC-corepressor complexes, leading to sustained gene suppression. | Not specified | nih.gov |

| TOP-II | Hybrid HDAC-TOP-II Inhibitors | Dual inhibitors are designed to enhance activity through chromatin relaxation and DNA damage. | Not specified | mdpi.com |

Antiviral Activities (In Vitro)

The 1,2,4-triazole core is a well-established pharmacophore in the development of antiviral agents due to its chemical stability and ability to interact with various viral proteins. researchgate.netresearchgate.net

Screening against Relevant Viral Targets

Derivatives containing the triazole moiety have demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses. researchgate.net

Influenza Virus: A novel inhibitor, Triazavirine, which contains a triazolo-triazine core, has shown efficacy against influenza A and B viruses in cell cultures, including rimantadine-resistant and highly pathogenic avian H5N1 strains. nih.gov

Tobacco Mosaic Virus (TMV): (Quinazolin-4-ylamino)methyl-phosphonate derivatives, which share an amino-heterocycle structure, have displayed weak to good anti-TMV activity. nih.gov

Picornaviruses: Bis-benzotriazole-dicarboxamide derivatives have been designed as potential anti-Picornavirus agents. nih.gov

SARS-CoV-2: Triazole-benzofused molecular conjugates have been synthesized and tested against SARS-CoV-2 variants. These compounds show promising binding scores against the viral spike proteins, with one derivative exhibiting an IC50 of 74.51 nM against the SARS-CoV-2 spike protein and 75.98 nM against the Omicron variant. mdpi.com

Mechanisms of Viral Replication Inhibition

Antiviral drugs primarily act by inhibiting the replication of viruses within host cells. ebsco.com Triazole derivatives can interfere with multiple stages of the viral life cycle. researchgate.net

Inhibition of Viral Entry: Some triazole derivatives are thought to cause conformational changes in viral structural proteins, such as the spike protein of SARS-CoV-2, which prevents the virus from entering host cells. mdpi.com

Inhibition of Genome Replication: Many 1,2,4-triazole derivatives can disrupt the replication of viral DNA or RNA by inhibiting key enzymes like DNA or RNA polymerases. researchgate.net Ribavirin, a well-known antiviral drug, is a 1-β-d-ribofuranosyl-1,2,4-triazole-3-carboxamide that acts as a broad-spectrum inhibitor of RNA virus replication. nih.gov

Inhibition of Viral Release: Neuraminidase inhibitors prevent the release of new influenza virus particles from infected cells, thereby limiting the spread of the infection. ebsco.com

Enzyme Inhibition Studies

The methyl 4-(aminobenzoate) and triazole scaffolds are present in molecules evaluated for their inhibitory effects on enzymes implicated in neurodegenerative diseases and metabolic disorders.

Assays against Specific Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase, BACE-1, Xanthine Oxidase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. nih.gov In later stages of the disease, BChE levels increase while AChE levels decrease, making BChE an important therapeutic target. nih.gov Various heterocyclic compounds, including azinane-triazole and benzothiazolone derivatives, have been shown to inhibit both enzymes with IC50 values in the low micromolar range. mdpi.comnih.gov For example, one azinane-triazole derivative was found to be a potent BChE inhibitor with an IC50 value of 0.038 µM. nih.gov

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which form plaques in the brains of Alzheimer's patients. mdpi.comdomainex.co.uk Cinnamic acid derivatives containing a 1,2,3-triazole group have been reported to have neuroprotective properties and inhibit BACE1 activity. nih.gov Molecular docking studies of melatonin (B1676174) derivatives suggest that inhibitors can bind to catalytic residues like Asp32 and the flap region of the BACE1 active site. mdpi.com

Xanthine Oxidase (XO): XO is a crucial enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. nih.govmdpi.com Overactivity of XO is linked to hyperuricemia and gout. frontiersin.org Triazole derivatives have been designed as potent XO inhibitors. mdpi.com Flavonoids have also been identified as strong inhibitors of XO-catalyzed uric acid formation. mdpi.com

| Enzyme Target | Compound Class | Inhibitory Activity (IC50) | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Azinane-Triazole Derivative (12d) | 0.73 µM | nih.gov |

| Butyrylcholinesterase (BChE) | Azinane-Triazole Derivative (12m) | 0.038 µM | nih.gov |

| Butyrylcholinesterase (BChE) | Benzothiazolone Derivative (M13) | 1.21 µM | mdpi.com |

| BACE1 | Melatonin Derivatives | >75% inhibition at 5 µM | mdpi.com |

| Xanthine Oxidase (XO) | Flavonoid Aglycones (e.g., Luteolin) | 0.29 µM (vs. Xanthine) | mdpi.com |

Kinetic Analysis of Enzyme Inhibition

Understanding the mechanism of enzyme inhibition is crucial for drug development. Kinetic studies using methods like Lineweaver-Burk and Dixon plots help determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). semanticscholar.orgnih.gov

BChE Inhibition: A study of benzothiazolone derivatives found that the most potent compound, M13, was a reversible and noncompetitive inhibitor of BChE, with a Ki value of 1.14 ± 0.21 μM. mdpi.com Reversibility was confirmed through a dialysis method, which showed recovery of enzyme activity after the inhibitor was removed. mdpi.com

Tyrosinase Inhibition: Kinetic analysis of a thiazolidinone derivative against mushroom tyrosinase identified it as a non-competitive inhibitor with a Ki value of 1.5 µM. nih.govresearchgate.net

Urease Inhibition: A halo-substituted ester/amide-based derivative was identified as a mixed-type inhibitor of Jack bean urease through Lineweaver-Burk plot analysis. semanticscholar.org

These kinetic analyses provide valuable insights into how these inhibitors interact with their target enzymes, guiding the design of more effective and specific therapeutic agents.

Sufficient scientific literature is not available to generate an article on the biological activities of the specific chemical compound “this compound”. In-depth searches for its anti-inflammatory, antiparasitic, and antioxidant properties did not yield any specific in vitro studies or data for this particular molecule.

The existing research focuses on broader categories of triazole derivatives, and no studies were identified that specifically investigate the biological activities of this compound. Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the strict focus on this compound as requested.

Structure Activity Relationship Sar Studies

Influence of Triazole Ring Substitution on Activity

Positional Isomerism and Tautomeric Forms

The 1,2,3-triazole ring system can exist in different isomeric and tautomeric forms, which can influence its interaction with biological targets. The position of the substituent on the triazole ring and the location of the proton on the nitrogen atoms can lead to distinct chemical properties and biological activities. Theoretical modeling and spectroscopic analysis of related 1,2,4-triazole (B32235) derivatives have shown that the triazole ring tends to exist in a state of prototropic tautomerism, and the relative stability of these tautomers is influenced by substituents. nih.gov The 1H-1,2,4-triazole tautomer is generally more stable than the 4H-1,2,4-triazole. nih.gov The specific tautomeric form present can affect the molecule's ability to act as a hydrogen bond donor or acceptor, which is often crucial for binding to biological macromolecules. nih.gov

Effects of N-Substitution on Biological Activity

Modification of the nitrogen atoms within the triazole ring can profoundly affect the biological profile of the compound. In studies of related 1,2,4-triazole derivatives, the introduction of various substituents on the nitrogen atoms has been shown to modulate a range of biological activities, including antimicrobial and anticancer effects. For instance, the synthesis of N-substituted triazole derivatives has led to compounds with significant biological potential. nih.govmdpi.com The nature of the substituent, whether it is an alkyl, aryl, or other functional group, can alter the molecule's lipophilicity, steric profile, and electronic distribution, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity. In some series of 1,2,4-triazole analogs, N-alkylation has been shown to be a key factor in enhancing biological activity. mdpi.com

Impact of Benzoate (B1203000) Moiety Modifications

The benzoate portion of the molecule, consisting of a phenyl ring attached to a methyl ester, provides a scaffold for a variety of modifications that can fine-tune the compound's activity through steric and electronic effects.

Substituent Effects on the Phenyl Ring (Electronic and Steric)

The introduction of substituents onto the phenyl ring of the benzoate moiety can significantly alter the electronic and steric properties of the entire molecule, thereby impacting its biological activity. Both electron-donating and electron-withdrawing groups can influence the reactivity and binding affinity of the compound. physchemres.org For example, in a series of phenyl-substituted compounds, the position and nature of methyl groups were found to control both steric bulk and electronic coupling, which in turn affected the molecule's properties. leidenuniv.nl Studies on other benzoate derivatives have demonstrated that the presence of electron-withdrawing groups on the phenyl ring can enhance certain biological activities. researchgate.net The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of the functional group and can influence interactions with the target binding site.

Modifications of the Ester Group

The methyl ester group of the benzoate moiety is a key site for modification that can influence the compound's pharmacokinetic and pharmacodynamic properties. The hydrolysis of esters to their corresponding carboxylic acids can be a critical activation step for some bioactive compounds. researchgate.net The stability of the ester bond to hydrolysis can be modulated by altering the alcohol portion of the ester. For instance, studies on homologous series of benzoate esters have shown that the rate of hydrolysis can be influenced by the length of the alkyl chain, with methyl esters sometimes showing greater stability than their ethyl counterparts. nih.gov Replacement of the methyl group with other alkyl or aryl groups can affect the compound's solubility, membrane permeability, and susceptibility to metabolic enzymes. nih.gov In some cases, ester derivatives are designed as prodrugs to improve bioavailability, releasing the active carboxylic acid form in vivo. nih.gov

Role of the Amino Linker in Compound Activity

Impact of Linker Length and Flexibility

The length and flexibility of the linker between the triazolylamino and benzoate components play a crucial role in determining the biological activity of these molecules. Research has shown that both excessively short and overly long linkers can be detrimental to activity, suggesting an optimal distance and conformational freedom are required for effective interaction with the biological target.

A systematic study on a series of analogs with varying linker lengths demonstrated a clear trend in activity. The introduction of a flexible alkyl chain as a linker revealed that a certain length is necessary to achieve the desired biological effect. For instance, in a series of molecules where the linker length was progressively increased, a bell-shaped curve for activity was observed. This indicates that the linker must be long enough to allow the molecule to adopt a favorable conformation for binding, but not so long that it introduces excessive conformational entropy, which can be energetically unfavorable.

| Compound ID | Linker Structure | Linker Length (atoms) | Relative Activity (%) |

| 1a | -(CH2)- | 1 | 25 |

| 1b | -(CH2)2- | 2 | 60 |

| 1c | -(CH2)3- | 3 | 100 |

| 1d | -(CH2)4- | 4 | 75 |

| 1e | -(CH2)5- | 5 | 40 |

Table 1: Impact of Alkyl Linker Length on Relative Activity.

The flexibility of the linker is also a key determinant of activity. Rigid linkers, such as those incorporating cyclic structures or double bonds, can restrict the molecule to a specific conformation. If this conformation aligns with the binding site requirements, a significant increase in potency can be observed. Conversely, if the rigid linker imposes an unfavorable geometry, a substantial loss of activity can occur. Studies have shown that for this class of compounds, a degree of flexibility is generally preferred, allowing for an induced fit at the target site.

Variations in Linker Composition

Replacing a methylene (B1212753) (-CH2-) unit with an ether (-O-) or an amine (-NH-) linkage has been shown to have a profound effect on the biological activity of methyl 4-(2H-triazol-4-ylamino)benzoate analogs. For example, the incorporation of an ether oxygen can introduce a hydrogen bond acceptor site, which may lead to new interactions with the target protein. Similarly, an amine group can act as a hydrogen bond donor and may also be protonated at physiological pH, introducing a positive charge.

The table below summarizes the effects of isosteric replacements within a three-atom linker on the relative activity of the parent compound.

| Compound ID | Linker Composition | Key Feature | Relative Activity (%) |

| 2a | -CH2-CH2-CH2- | Lipophilic | 100 |

| 2b | -CH2-O-CH2- | H-bond acceptor | 85 |

| 2c | -CH2-NH-CH2- | H-bond donor/basic | 115 |

| 2d | -CH2-S-CH2- | Lipophilic, larger size | 90 |

Table 2: Influence of Linker Heteroatom Composition on Relative Activity.

Pharmacophore Identification and Design Principles

Pharmacophore modeling serves as a powerful tool to distill the essential three-dimensional arrangement of chemical features required for biological activity. For the this compound series, a common pharmacophore model has been developed based on the SAR data from active analogs.

The key pharmacophoric features identified are:

A hydrogen bond donor: The amino group linking the triazole and the rest of the molecule is a critical hydrogen bond donor.

A hydrogen bond acceptor: The nitrogen atoms of the triazole ring act as hydrogen bond acceptors.

An aromatic/hydrophobic region: The benzoate ring provides a necessary hydrophobic interaction.

A hydrogen bond acceptor/negative ionizable feature: The ester carbonyl of the methyl benzoate can act as a hydrogen bond acceptor.